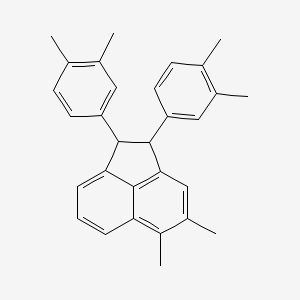
1,2-Bis(3,4-dimethylphenyl)-4,5-dimethyl-1,2-dihydroacenaphthylene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Bis(3,4-dimethylphenyl)-4,5-dimethyl-1,2-dihydroacenaphthylene is a complex organic compound characterized by its unique structure, which includes two 3,4-dimethylphenyl groups and a dihydroacenaphthylene core
Méthodes De Préparation
The synthesis of 1,2-Bis(3,4-dimethylphenyl)-4,5-dimethyl-1,2-dihydroacenaphthylene typically involves Friedel-Crafts alkylation reactions. One common method includes the reaction of o-xylene with 1,2-dichloroethane in the presence of Lewis acid catalysts such as aluminum chloride (AlCl3), zirconium tetrachloride (ZrCl4), or aluminum bromide (AlBr3) . The reaction conditions often require controlled temperatures and the addition of organic bases or salts to enhance the yield and selectivity of the desired product.
Analyse Des Réactions Chimiques
1,2-Bis(3,4-dimethylphenyl)-4,5-dimethyl-1,2-dihydroacenaphthylene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C), resulting in the formation of reduced derivatives.
Substitution: Electrophilic substitution reactions can occur with halogens (e.g., bromine or chlorine) under appropriate conditions, leading to halogenated derivatives
Applications De Recherche Scientifique
1,2-Bis(3,4-dimethylphenyl)-4,5-dimethyl-1,2-dihydroacenaphthylene has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new materials and catalysts.
Biology: The compound’s unique structure makes it a candidate for studying molecular interactions and biological pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is utilized in the production of specialty chemicals and advanced materials
Mécanisme D'action
The mechanism of action of 1,2-Bis(3,4-dimethylphenyl)-4,5-dimethyl-1,2-dihydroacenaphthylene involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, or metabolic pathways .
Comparaison Avec Des Composés Similaires
1,2-Bis(3,4-dimethylphenyl)-4,5-dimethyl-1,2-dihydroacenaphthylene can be compared with other similar compounds, such as:
1,2-Diphenylethane: Lacks the methyl groups and acenaphthylene core, resulting in different chemical properties and reactivity.
1,2-Bis(4-dimethoxyphenyl)ethane:
1,2-Bis(2,4,6-trimethylphenyl)ethane: Has additional methyl groups, leading to increased steric hindrance and altered reactivity
Propriétés
Numéro CAS |
63598-27-6 |
|---|---|
Formule moléculaire |
C30H30 |
Poids moléculaire |
390.6 g/mol |
Nom IUPAC |
1,2-bis(3,4-dimethylphenyl)-4,5-dimethyl-1,2-dihydroacenaphthylene |
InChI |
InChI=1S/C30H30/c1-17-10-12-23(14-19(17)3)28-26-9-7-8-25-22(6)21(5)16-27(30(25)26)29(28)24-13-11-18(2)20(4)15-24/h7-16,28-29H,1-6H3 |
Clé InChI |
XBILUKXTAJEERS-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1)C2C(C3=C4C2=CC=CC4=C(C(=C3)C)C)C5=CC(=C(C=C5)C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


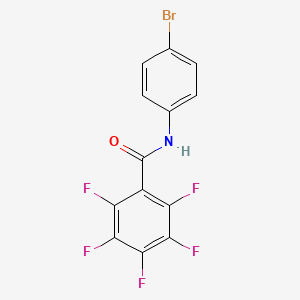
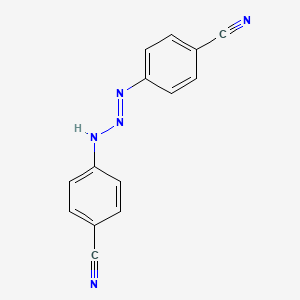

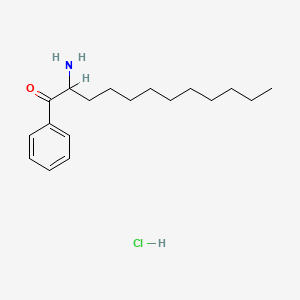
![Bis(2-methylphenyl)[(triethylsilyl)ethynyl]arsane](/img/structure/B14493229.png)

![(Thiocyanato)methyl 4-chloro-3-[(thiocyanato)methyl]benzoate](/img/structure/B14493238.png)
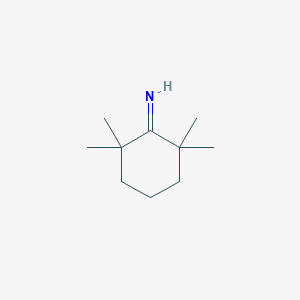
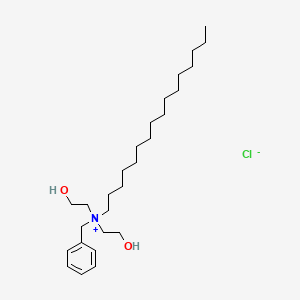
![1-Ethenyl-2-[(ethenyloxy)methyl]-1H-benzimidazole](/img/structure/B14493253.png)

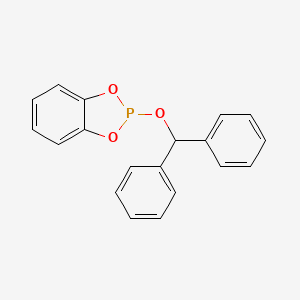
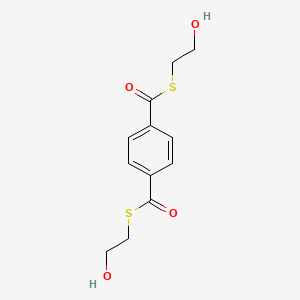
![1-[2-(4-Methylbenzene-1-sulfonyl)ethenyl]pyridin-1-ium chloride](/img/structure/B14493300.png)
